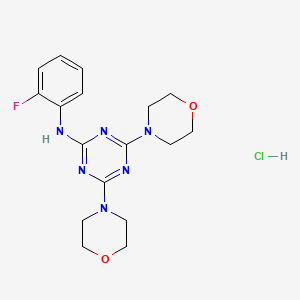

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Description

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic 1,3,5-triazine derivative characterized by a 2-fluorophenyl group at the N-position and morpholine substituents at the 4- and 6-positions of the triazine core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research. Its synthesis likely follows established routes for dimorpholino-triazine derivatives, involving sequential nucleophilic substitutions on cyanuric chloride with morpholine and subsequent coupling with 2-fluoroaniline .

Properties

IUPAC Name |

N-(2-fluorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O2.ClH/c18-13-3-1-2-4-14(13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCDRTSVYSVMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro substituent (moderately electron-withdrawing) may improve metabolic stability compared to nitro groups (e.g., MHY1485), which are more reactive but prone to reduction in vivo .

Physicochemical Properties

- Solubility: Morpholino groups enhance water solubility compared to piperidine or unsubstituted triazines .

- Molecular Weight : ~480 g/mol (estimated), within the acceptable range for drug-like molecules.

- pKa : The hydrochloride salt (pKa ~2–3) ensures protonation at physiological pH, improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and how is its structure confirmed?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. A triazine precursor (e.g., cyanuric chloride) reacts with 2-fluoroaniline to introduce the fluorophenyl group, followed by substitution with morpholine at positions 4 and 5. Reaction conditions (e.g., anhydrous solvents, catalysts like K₂CO₃, and reflux temperatures) are critical for yield optimization .

- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. For example, NMR peaks for morpholine protons (δ 3.6–3.8 ppm) and fluorine coupling in the aromatic region are diagnostic .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer Screening : Use cell viability assays (MTT or CellTiter-Glo) across cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values to establish potency (e.g., triazine derivatives often show IC₅₀ ranges of 10–50 µM) .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi. Structural analogs with morpholine substituents exhibit enhanced membrane permeability .

Q. How can researchers address solubility challenges during formulation for biological studies?

- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or surfactants (e.g., Tween-80). If solubility data are unavailable (common for novel triazines), conduct pre-formulation studies with HPLC to monitor stability .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence target binding compared to other aryl groups (e.g., 4-chlorophenyl)?

- Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilic character, potentially improving interactions with kinase ATP-binding pockets. Compare docking scores (AutoDock Vina) against analogs like N-(4-chlorophenyl)-triazines to quantify differences .

- Steric Considerations : The ortho-fluorine position may reduce steric hindrance compared to para-substituted analogs, enabling tighter binding to flat binding sites (e.g., PI3K/mTOR kinases) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify differential pathway activation. For example, morpholino-triazines may selectively inhibit PI3Kδ in hematopoietic cells but not epithelial lines .

- Metabolic Stability Assessment : Use hepatic microsome assays to determine if discrepancies arise from metabolic degradation (e.g., CYP3A4-mediated oxidation of morpholine rings) .

Q. How can researchers validate blood-brain barrier (BBB) penetration for CNS-targeted studies?

- In Silico Prediction : Tools like SwissADME predict BBB permeability based on logP (optimal range: 2–3) and polar surface area (<90 Ų). The morpholine groups in this compound may enhance passive diffusion .

- In Vivo Validation : Administer the compound to rodent models and measure brain-to-plasma ratios via LC-MS. PQR309, a structural analog, achieved brain concentrations >50% of plasma levels in preclinical studies .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

- Process Chemistry : Replace batch reactions with flow chemistry for precise temperature control. Use catalysts like DMAP to accelerate morpholine substitution. Monitor intermediates via inline FTIR to minimize byproducts .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) for high-purity (>95%) product .

Methodological Guidelines

- Kinase Inhibition Assays : Use TR-FRET-based kinase profiling panels (e.g., Eurofins) to identify off-target effects. Triazine derivatives often inhibit PI3Kα/γ and mTORC1 .

- Apoptosis Mechanistic Studies : Perform Annexin V/PI staining and caspase-3/7 activity assays. Correlate results with mitochondrial membrane potential (JC-1 dye) to confirm intrinsic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.